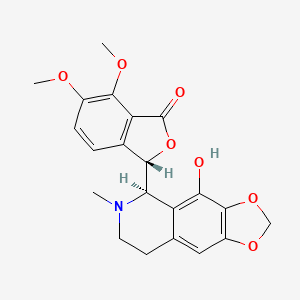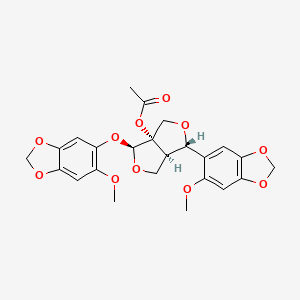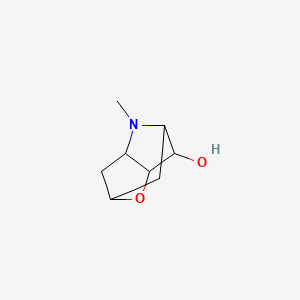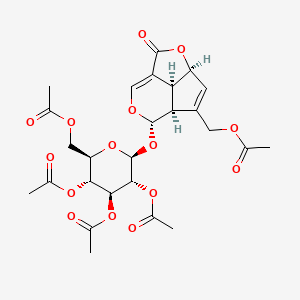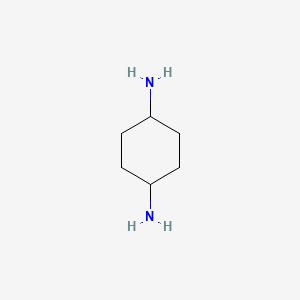
Ciclohexano-1,4-diamina
Descripción general
Descripción
Cyclohexane-1,4-diamine, also known as Cyclohexane-1,4-diamine, is a useful research compound. Its molecular formula is C6H14N2 and its molecular weight is 114.19 g/mol. The purity is usually 95%.
The exact mass of the compound Cyclohexane-1,4-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cyclohexane-1,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexane-1,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química de Polímeros y Catálisis
La Ciclohexano-1,4-diamina se ha empleado en el desarrollo de nuevos ligandos binucleares PNP. Estos ligandos juegan un papel crucial en los catalizadores de cromo utilizados para la oligomerización selectiva de etileno . Específicamente, la colocación de los dos sitios PNP en las posiciones para del marco ciclohexílico mejora la actividad catalítica para la tri/tetramerización del etileno. Este proceso produce valiosas alfa-olefinas lineales como el 1-hexeno y el 1-octeno, que encuentran aplicaciones en la mejora de las propiedades de las poliolefinas .
Síntesis de Poliimidas
La this compound sirve como bloque de construcción en la preparación de poliimidas totalmente alifáticas. Estas poliimidas exhiben una excelente estabilidad térmica y propiedades mecánicas. Los investigadores han utilizado trans-1,4-diaminociclohexano para crear estos materiales de alto rendimiento .
Materiales en Capas y Química de Coordinación
En el ámbito de la química de coordinación, la trans-1,4-diaminociclohexano actúa como agente director de la estructura. Se ha empleado en la síntesis de compuestos de fosfato de zinc en capas bidimensionales. Estos materiales tienen aplicaciones potenciales en áreas como la catálisis, el intercambio iónico y la separación de gases .
Síntesis Farmacéutica
La this compound sirve como reactivo en la síntesis de compuestos farmacéuticos. Si bien no se proporcionan ejemplos específicos en la literatura disponible, su uso probablemente implica la construcción de moléculas orgánicas complejas .
Aditivos para Combustibles
El compuesto se ha investigado como un posible aditivo para combustibles. Aunque los detalles son escasos, los investigadores exploran sus efectos sobre la eficiencia de la combustión, la reducción de emisiones y la estabilidad del combustible .
Inhibición de la Corrosión
La this compound presenta propiedades que la hacen adecuada para su uso como inhibidor de la corrosión. Al interactuar con las superficies metálicas, puede ayudar a prevenir o mitigar la corrosión en diversas aplicaciones industriales .
Mecanismo De Acción
Target of Action
Cyclohexane-1,4-diamine (CHDA) is primarily used as an intermediate in the polyurethane industry . It plays a crucial role in the synthesis of polyamide resins and aliphatic polyurethanes .
Mode of Action
The mode of action of CHDA is primarily through its interaction with other compounds in chemical reactions. For instance, CHDA derivatives have been found to be effective host compounds for the enclathration of aniline (ANI), N-methylaniline (NMA), and N,N-dimethylaniline (DMA) guest solvents . The host compounds interact with these guest solvents, selectively including them in their structure .
Biochemical Pathways
The biochemical pathways involving CHDA are primarily related to its role in the synthesis of polymers. For example, it is used in the production of polyamide resins and aliphatic polyurethanes . In a two-step catalytic sequence, lignin-derived 2,6-dimethoxybenzoquinone (DMBQ) is defunctionalized into 1,4-cyclohexanediol (14CHDO), which is then selectively aminated with ammonia to give 1,4-cyclohexanediamine (14CHDA) .
Pharmacokinetics
It’s important to note that the safety and handling of chda should be carefully considered due to its potential to cause skin burns and eye damage .
Result of Action
The result of CHDA’s action is the formation of polyamide resins and aliphatic polyurethanes, which are widely used in various industries . Additionally, the interaction of CHDA derivatives with aniline and its derivatives results in the formation of host-guest complexes .
Safety and Hazards
When handling Cyclohexane-1,4-diamine, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Direcciones Futuras
The future directions of Cyclohexane-1,4-diamine research could involve its use in the synthesis of new compounds and materials. For instance, it has been used in the preparation of fully aliphatic polyimides and as a structure-directing agent in the synthesis of novel two-dimensional layered zinc phosphate . Additionally, it has been used in the transformation of beech lignin-derived dimers and oligomers into 1,4-cyclohexanediol and 1,4-cyclohexanediamine .
Análisis Bioquímico
Biochemical Properties
Cyclohexane-1,4-diamine plays a significant role in biochemical reactions, particularly in the synthesis of polyamides and epoxy curing agents . It interacts with various enzymes and proteins, including those involved in the metabolism of amino acids and the synthesis of nucleotides. The compound’s primary interactions involve hydrogen bonding and van der Waals forces, which facilitate its binding to biomolecules and its incorporation into larger molecular structures .
Cellular Effects
Cyclohexane-1,4-diamine has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect the function of different cell types by altering the activity of key enzymes and proteins involved in these processes . For example, cyclohexane-1,4-diamine has been found to modulate the activity of enzymes involved in the synthesis of nucleotides, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of cyclohexane-1,4-diamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form hydrogen bonds and van der Waals interactions with enzymes and proteins, leading to changes in their activity and function . Additionally, cyclohexane-1,4-diamine can inhibit or activate specific enzymes, resulting in alterations in metabolic pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyclohexane-1,4-diamine can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that cyclohexane-1,4-diamine can have lasting effects on cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of cyclohexane-1,4-diamine vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism, while at high doses, it can cause toxic or adverse effects . Studies have shown that there is a threshold dose above which cyclohexane-1,4-diamine can cause significant toxicity, including damage to cellular structures and disruption of metabolic pathways .
Metabolic Pathways
Cyclohexane-1,4-diamine is involved in several metabolic pathways, including those related to the synthesis of polyamides and epoxy curing agents . The compound interacts with various enzymes and cofactors, leading to changes in metabolic flux and metabolite levels . For example, cyclohexane-1,4-diamine can modulate the activity of enzymes involved in the synthesis of nucleotides, resulting in changes in gene expression and cellular metabolism .
Transport and Distribution
Within cells and tissues, cyclohexane-1,4-diamine is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, where it can exert its biochemical effects . For example, cyclohexane-1,4-diamine can bind to transporters involved in amino acid metabolism, leading to its accumulation in the cytoplasm and other cellular compartments .
Subcellular Localization
Cyclohexane-1,4-diamine is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, cyclohexane-1,4-diamine can be targeted to the mitochondria through specific signaling pathways, where it can modulate the activity of enzymes involved in cellular respiration and energy production .
Propiedades
IUPAC Name |
cyclohexane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIRRGRTJUUZHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185071, DTXSID70884854, DTXSID90883869 | |
| Record name | 1,4-Diaminocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Cyclohexanediamine, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Cyclohexanediamine, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3114-70-3, 2615-25-0, 15827-56-2 | |
| Record name | 1,4-Diaminocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3114-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Cyclohexanediamine, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002615250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Diaminocyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003114703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Cyclohexanediamine, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015827562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Cyclohexanediamine, cis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Cyclohexanediamine, trans- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Diaminocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Cyclohexanediamine, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Cyclohexanediamine, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexane-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-1,4-Cyclohexanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-1,4-Cyclohexanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1219699.png)
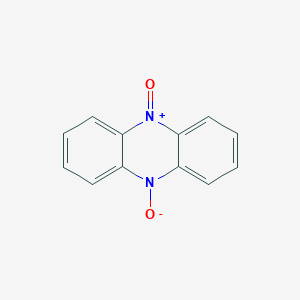
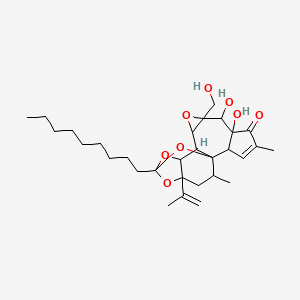

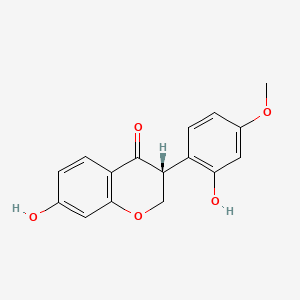
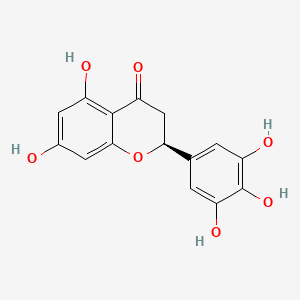
![(1S,2R,3S,6R,9S,10R,14R,17S,18R,19S)-12-ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B1219710.png)


